molecular formula C11H13ClN2 B8588872 2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8588872
M. Wt: 208.69 g/mol
InChI Key: ZRHIWXLAIHOAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C11H13ClN2/c1-11(2,3)9-4-7-5-10(12)13-6-8(7)14-9/h4-6,14H,1-3H3

InChI Key

ZRHIWXLAIHOAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC(=NC=C2N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [6-chloro-4-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-carbamic acid tert-butyl ester (15.8 g, 51 mmol) and TBAF (26.6 g, 0.1 mol) in THF (200 mL) was heated at reflux for 24 hours. After cooling, the mixture was poured into ice water and extracted with CH2Cl2 (300 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under reduced pressure to obtain a residue, which was purified by column chromatography (petroleum ether/ethyl acetate=10/1) to give 2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine (9.2 g, 87%). 1H NMR (300 MHz, CDCl3) δ 9.15 (br s, 1H), 8.43 (s, 1H), 7.44 (s, 1H), 6.25 (dd, J=0.6, 2.1 Hz, 1H), 1.42 (s, 9H).
Name
[6-chloro-4-(3,3-dimethyl-but-1-ynyl)-pyridin-3-yl]-carbamic acid tert-butyl ester
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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